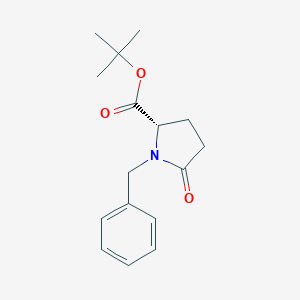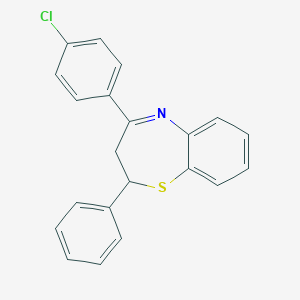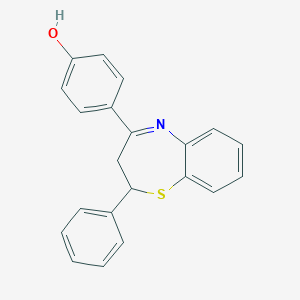![molecular formula C12H12N2O2S2 B186526 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide CAS No. 36331-49-4](/img/structure/B186526.png)
4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, a methyl group, and a benzenesulfonamide moiety, making it a unique structure with potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is stabilized by the electron-donating effects of the methyl group and the thiophene ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial methods may employ more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular pH regulation and inhibition of cancer cell growth. The compound may also interact with bacterial enzymes, interfering with their metabolic processes and exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-[(E)-phenylmethylideneamino]benzenesulfonamide
- 4-methyl-N-[(E)-furan-2-ylmethylideneamino]benzenesulfonamide
- 4-methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide exhibits unique properties due to the presence of the thiophene ring. The thiophene ring can enhance the compound’s electronic properties and potentially increase its biological activity. Additionally, the specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for further research .
Propiedades
Número CAS |
36331-49-4 |
|---|---|
Fórmula molecular |
C12H12N2O2S2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S2/c1-10-4-6-12(7-5-10)18(15,16)14-13-9-11-3-2-8-17-11/h2-9,14H,1H3/b13-9- |
Clave InChI |
PMRVBPJVOSPFOE-LCYFTJDESA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 |
Key on ui other cas no. |
36331-49-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)

![11-benzyl-4-(4-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B186448.png)


![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)







